molecular formula C10H8FN3O2 B11395632 4-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

4-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B11395632
M. Wt: 221.19 g/mol
InChI Key: VBDAXEKZWQQCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 4-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dry solvents and anhydrous reagents to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth .

Comparison with Similar Compounds

4-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

4-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C10H8FN3O2/c1-6-9(14-16-13-6)12-10(15)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15)

InChI Key

VBDAXEKZWQQCEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.